molecular formula C32H34N2O13 B12399102 Calcein (mixture of isomers)

Calcein (mixture of isomers)

Cat. No.: B12399102
M. Wt: 654.6 g/mol
InChI Key: FNXQHNHHHBGANT-UHFFFAOYSA-N
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Description

Calcein (C₃₀H₂₆N₂O₁₃, molecular weight 622.54) is a fluorescent dye widely used as a calcium indicator, with excitation/emission wavelengths of 495/515 nm. It exhibits self-quenching at concentrations >100 mM and is employed in diverse applications, including metal ion titration (e.g., Ca²⁺, Al³⁺, Zn²⁺), drug resistance assays, and nucleic acid detection . Its fluorescence properties are pH-dependent: in acidic conditions, it emits yellow-green fluorescence, while in alkaline environments, fluorescence is quenched unless metal ions are present . Calcein AM (acetoxymethyl ester), a non-fluorescent precursor, becomes fluorescent upon hydrolysis by intracellular esterases, making it a key tool for assessing cell viability and transporter activity (e.g., P-glycoprotein inhibition) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcein (mixture of isomers) is synthesized through a series of chemical reactions involving fluorescein and iminodiacetic acid derivatives. The process typically involves the following steps:

Industrial Production Methods

Industrial production of calcein (mixture of isomers) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for reaction control and purification .

Chemical Reactions Analysis

Types of Reactions

Calcein (mixture of isomers) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the calcein-metal ion complex, which exhibits distinct fluorescence properties .

Scientific Research Applications

Cell Viability and Cytotoxicity Assays

Calcein is extensively used in cell viability assays due to its ability to indicate live cells through fluorescence. When cells are viable, intracellular esterases convert non-fluorescent calcein-acetoxymethyl ester (calcein-AM) into the fluorescent calcein.

Case Study: Intracellular Redox State Monitoring

A study demonstrated that calcein-AM can detect changes in the intracellular redox state in human fibroblasts. The researchers used fluorometric and confocal microscopy to show that calcein-AM is sensitive to oxidative stimuli, such as hydrogen peroxide and phorbol esters. The results indicated that calcein-AM's sensitivity to oxidation is significantly higher than other fluorescein derivatives, making it an effective tool for real-time imaging in living cells .

Drug Delivery Systems

Calcein has been incorporated into drug delivery systems, particularly in light-responsive applications. For example, researchers have developed catanionic vesicles that release calcein upon UV light irradiation. This system allows for controlled drug release, enhancing the efficacy of therapeutic agents while minimizing side effects.

Case Study: Light-Responsive Drug Delivery

In a study involving azobenzene derivatives incorporated into liposomal membranes, researchers demonstrated that UV light could trigger the release of calcein from these vesicles. This method showed promise for targeted drug delivery systems where spatial and temporal control over drug release is crucial .

Antibacterial Activity Assessment

Calcein has been used alongside other dyes to assess antibacterial activity by differentiating between live and dead cells. In one study, simultaneous staining with calcein-AM and propidium iodide allowed researchers to evaluate the effects of new isoamphipathic antibacterial molecules on mammalian cells.

Data Table: Effects of Isoamphipathic Antibacterial Molecules

CompoundConcentration (μg/mL)Live Cells (%)Death Cells (%)
IAM-12561000
IAM-2256~0~100
IAM-3256~0~100

The results indicated that IAM-1 was significantly less toxic to mammalian cells compared to IAM-2 and IAM-3, which caused substantial cell death .

Environmental Toxicology

Calcein is also utilized in environmental studies to assess cardiotoxicity of various chemicals. In a combinatorial approach using human induced pluripotent stem cell-derived cardiomyocytes, calcein-AM was employed as a cell viability marker alongside other probes.

Case Study: Cardiomyocyte Toxicity Profiling

In this study, cardiomyocytes were exposed to a library of environmental chemicals, with effects on cell viability measured using calcein-AM fluorescence. Over half of the tested chemicals exhibited significant effects on cardiomyocyte function after exposure .

Imaging Techniques

Calcein's fluorescence properties make it ideal for various imaging techniques beyond simple viability assays. It is often used in microscopy for studying cellular dynamics and interactions.

Applications in Microscopy

Calcein can be utilized in both fluorescence microscopy and confocal microscopy to provide detailed morphological and functional information about cells. Its low toxicity allows for prolonged observation periods without compromising cell health .

Mechanism of Action

Calcein (mixture of isomers) exerts its effects through its ability to bind calcium ions. The binding process involves the formation of a complex between calcein and calcium ions, resulting in a fluorescent signal. This fluorescence is used to detect and quantify calcium ions in various samples. The molecular targets include calcium ions, and the pathways involve the formation of calcein-calcium complexes .

Comparison with Similar Compounds

Nucleic Acid Staining in LAMP Assays

Calcein is used in loop-mediated isothermal amplification (LAMP) to detect nucleic acids via fluorescence changes. However, it is outperformed by newer dyes like Dye63 in sensitivity and practicality:

Parameter Calcein Dye63 SYBR Green I Picogreen
Reaction Delay ~10 minutes ~5 minutes Not applicable Not applicable
Sensitivity (copies) 2×10² 2×10¹ Unreliable Unreliable
Post-Reaction Use Pre-added Pre-added Post-added Post-added
Reference

Key Findings :

  • Calcein’s fluorescence is inhibited when added pre-reaction, causing a 10-minute delay and 10-fold lower sensitivity than Dye63 .
  • Dye63 enables closed-tube detection with minimal delay, reducing contamination risks and improving usability in field applications .

ABCB1/P-glycoprotein Inhibition Assays

Calcein AM is a substrate for ABCB1 (P-gp), a drug efflux pump. Inhibitors like cyclosporin A and isoquinoline derivatives enhance intracellular calcein retention, measured via fluorescence:

Compound Fluorescence Increase (Fold) Assay Type Reference
Cyclosporin A 3.31 ± 0.33 Plate reader
Isoquinoline1 61 Flow cytometry
Isoquinoline2 69 Flow cytometry
Other Isoquinolines 3–20 Flow cytometry

Key Findings :

  • Flow cytometry is more sensitive than plate readers, detecting >60-fold fluorescence increases with isoquinoline derivatives vs. 3.31-fold for cyclosporin A in plate assays .
  • Isoquinoline1 and Isoquinoline2 show concentration-dependent inhibition, comparable to cyclosporin A at 10 µM .

Neurite Outgrowth Measurement

Calcein AM is used to quantify neurite networks in high-content screening, showing comparable performance to β-III tubulin but superior consistency to MAP2:

Assay Metric Calcein AM β-III Tubulin MAP2
EC50 Consistency High High Low
Neurite Outgrowth 100% 100% 60–80%
Variability (CV) Low Low High
Reference

Key Findings :

  • Calcein AM and β-III tubulin yield similar EC50 values and variability, while MAP2 underreports neurite outgrowth by 20–40% due to marker co-expression differences .

Metal Ion Detection and pH Sensitivity

Calcein’s fluorescence is modulated by metal ions (e.g., Ce³⁺, Fe²⁺) and pH:

Application Calcein Property Competing Probes Advantage/Disadvantage
ALP Activity (Ce³⁺) Static quenching by Ce³⁺ None specified Enables real-time ALP detection
Iron Pool (Fe²⁺) pH-dependent quenching Fura-2, Fluo-3 Less effective below pH 5.0
Reference N/A

Key Findings :

  • In ALP assays, Calcein-Ce³⁺ complexes are disrupted by phosphate ions, restoring fluorescence proportional to ALP activity .
  • At pH 7.0, calcein fluorescence is quenched by Fe²⁺, but this effect diminishes in acidic environments, limiting utility in lysosomal studies .

Fluorescence Artifacts and Limitations

Like other fluorescein derivatives (e.g., Fluo-4), calcein’s fluorescence is influenced by cell morphology, treatment conditions, and assay type:

Factor Impact on Calcein Example Compounds Reference
Cell Morphology Alters fluorescence Fluorescein derivatives
Chemical Treatment Modulates esterase activity Peptides, inhibitors
Assay Platform Plate reader vs. flow cytometry Cyclosporin A

Key Findings :

  • Calcein AM hydrolysis can be suppressed by compounds affecting esterase activity, leading to false negatives in viability assays .
  • Flow cytometry resolves single-cell heterogeneity, reducing artifacts compared to bulk plate-reader measurements .

Biological Activity

Calcein, a fluorescent compound, is widely used in biological research due to its ability to interact with cellular components and emit fluorescence under specific conditions. This article explores its biological activity, focusing on its applications, mechanisms, and findings from various studies.

Calcein's biological activity is primarily based on its fluorescence properties. It is a green fluorophore that binds intracellular ions like calcium (Ca2+Ca^{2+}) and magnesium (Mg2+Mg^{2+}) to enhance fluorescence. The compound is often used in its acetoxymethyl ester form (Calcein-AM), which is non-fluorescent and cell-permeable. Once inside live cells, intracellular esterases hydrolyze Calcein-AM into fluorescent calcein, trapping it within the cytoplasm. Dead cells lack esterase activity and cannot retain the dye, making calcein a reliable marker for cell viability and other assays .

2.1 Cell Viability and Cytotoxicity Assays

  • Principle : Calcein-AM selectively stains live cells due to active intracellular esterases. Fluorescence microscopy or flow cytometry detects viable cells.
  • Findings : Studies have shown that calcein release correlates well with other cytotoxicity markers like chromium release assays (P<0.001*P*<0.001) .
  • Case Example : Calcein-AM was used to evaluate the cytotoxic effects of interleukin-2 (IL-2) and IL-12 on peripheral blood mononuclear cells (PBMCs), demonstrating increased lytic activity with cytokine treatment .

2.2 Reactive Oxygen Species (ROS) Detection

  • Modified calcein compounds, such as calcein-CeO2_2 nanocomposites, have been developed for ROS detection in cancer and normal cells. These nanocomposites selectively release calcein upon ROS interaction, enabling real-time visualization of oxidative stress .
  • Case Study : CeO2_2-calcein nanocomposites induced selective cytotoxicity in osteosarcoma cells by modulating mitochondrial membrane potential (MMP) and glutathione (GSH) levels .

2.3 Lysosomal Activity Monitoring

  • Calcein-AM has been utilized to study lysosomal uptake and autophagy processes. Long-term exposure to calcein revealed lysosomal accumulation patterns, indicating its utility in tracking intracellular trafficking .

2.4 Drug Delivery and Chemotaxis Studies

  • Calcein-AM is used to monitor drug delivery systems and cell motility due to its stable fluorescence properties under physiological conditions .

3.1 Ionic Interactions

Calcein binds Ca2+Ca^{2+} and Mg2+Mg^{2+}, disrupting ionic balance at high concentrations. This property can be exploited for studying ion-mediated cellular processes or inducing selective cytotoxicity .

3.2 Antioxidant Activity

In oxidative stress models, calcein-modified nanoparticles demonstrated antioxidant properties by scavenging ROS while maintaining biocompatibility .

4. Comparative Studies

ApplicationKey FindingsReference
Cell Viability AssaysHigh correlation between calcein release and chromium release assays ,
ROS DetectionCeO2_2-calcein nanocomposites selectively detect ROS in cancer cells ,
Cytotoxicity StudiesIL-2/IL-12 treatments enhanced PBMC lytic activity
Lysosomal TrackingLong-term exposure shows lysosomal granule formation
Drug Delivery SystemsStable fluorescence enables tracking of intracellular drug delivery ,

5. Limitations and Considerations

  • Concentration-Dependent Effects : High concentrations of calcein may disrupt ionic homeostasis, leading to cytotoxic effects .
  • Cell Line Variability : Fluorescence intensity varies among cell types due to differences in esterase activity or calcium pools .
  • Environmental Factors : pH and oxidative conditions can alter fluorescence intensity, impacting assay reproducibility .

6. Future Directions

  • Development of more targeted calcein derivatives for theranostics.
  • Exploration of its role in studying autophagy and lysosomal diseases.
  • Integration with advanced imaging techniques for real-time cellular monitoring.

Q & A

Q. Basic: How do I optimize Calcein AM concentration for cell viability assays across different cell types?

Methodological Answer:
Calcein AM concentration must be empirically determined for each cell type due to variations in esterase activity and membrane permeability. Prepare stock solutions (e.g., 1–10 mM in DMSO) and dilute in assay buffer to working concentrations (typically 0.1–5 µM). Use Table 1 from experimental protocols ( ) to calculate volumes for dilution. Validate via fluorescence microplate readers or flow cytometry, comparing live/dead controls. For low-viability cells, increase Calcein AM concentration or incubation time, but avoid overloading to prevent cytotoxicity .

Q. Basic: How should researchers account for isomer variability in Calcein mixtures during experimental design?

Methodological Answer:
Calcein’s isomer mixture may exhibit batch-dependent fluorescence properties. Characterize each batch using HPLC or mass spectrometry to confirm isomer ratios ( ). For quantitative studies (e.g., calcium titration), standardize protocols with a single batch. In cell-based assays, validate reproducibility across multiple batches by comparing fluorescence intensity and retention times .

Q. Basic: What controls are essential for validating Calcein-based cell viability assays?

Methodological Answer:
Include:

  • Positive controls : Untreated live cells to establish baseline fluorescence.
  • Negative controls : Cells with induced death (e.g., ethanol/formaldehyde fixation) to confirm Calcein exclusion.
  • Technical controls : Dye-free wells to assess autofluorescence.
    Use triplicates and normalize data to positive controls. For dynamic assays (e.g., time-lapse imaging), include protease inhibitors to prevent dye leakage ( ).

Q. Advanced: How can spectral overlap be minimized when co-staining with Calcein and other fluorophores?

Methodological Answer:
Refer to Table 2 ( ) for excitation/emission spectra (e.g., Calcein Green: Ex 501 nm/Em 521 nm; Calcein Red: Ex 562 nm/Em 576 nm). Avoid overlap with GFP (Ex 488 nm/Em 509 nm) or propidium iodide (Ex 535 nm/Em 617 nm). Use spectral unmixing () or sequential imaging with narrow-band filters. For multiplex assays, validate dye compatibility using single-stained controls and computational tools like CellProfiler ( ).

Q. Advanced: What experimental designs resolve contradictory data in calcein-based membrane disruption assays?

Methodological Answer:
Contradictions may arise from kinetic differences in dye leakage (e.g., instantaneous vs. gradual release). Conduct time-course experiments () with liposomes or cells preloaded with Calcein. Measure fluorescence recovery after quenching or use flow cytometry to distinguish partial vs. complete membrane permeabilization. Normalize data to positive controls (e.g., 50% calcein release for synuclein oligomers) and validate with orthogonal methods like electron microscopy .

Q. Advanced: How can depth-dependent artifacts in calcein imaging (e.g., retinal studies) be corrected?

Methodological Answer:
In tissues like the retina, photopigment absorption distorts Calcein signals at deeper layers. Apply depth-correction algorithms using mean attenuation constants (e.g., 1780 µm length constant in ). Simulate diffusion with 3D models ( ) and validate via iontophoretic dye ejection. For saturation artifacts ( ), use detector thresholds (e.g., 11.5-bit) and scaling factors to linearize responses .

Q. Advanced: What computational approaches integrate calcein diffusion data into spatial models of extracellular space (ECS)?

Methodological Answer:
Combine experimental iontophoretic dye ejection with finite-element modeling ( ). Input ECS α values (volume fractions) for each tissue layer (e.g., IPL, ONL) and adjust interstitial diffusion coefficients (Di) to match empirical data. Use software like COMSOL for 3D simulations. Validate by comparing model-predicted vs. observed dye redistribution timescales .

Q. Advanced: How do isomer ratios impact fluorescence quantification in long-term tracking studies (e.g., gastropod growth)?

Methodological Answer:
Isomer ratios affect signal stability and photobleaching rates. For longitudinal studies (e.g., shell growth in gastropods, ), pre-screen batches for isomer consistency via fluorescence lifetime imaging (FLIM). Use low concentrations (≤1 µM) to minimize toxicity and fix samples to stabilize signals. For in vivo tracking, pair Calcein with non-overlapping probes (e.g., NucBlue) and apply bleach correction algorithms .

Properties

Molecular Formula

C32H34N2O13

Molecular Weight

654.6 g/mol

IUPAC Name

2-[carboxymethyl(ethyl)amino]acetic acid;3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H12O5.2C6H11NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2-7(3-5(8)9)4-6(10)11/h1-10,21-22H;2*2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

FNXQHNHHHBGANT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)CC(=O)O.CCN(CC(=O)O)CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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